5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting thiosemicarbazide with a suitable carboxylic acid derivative, followed by cyclization.
Coupling of the Rings: The pyrazole and thiadiazole rings are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Nitro compounds and halogenated derivatives.
Scientific Research Applications
5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- N-phenyl-1,3,4-thiadiazol-2-amine
- 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide is unique due to the combination of its pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N5OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methyl-1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-10(2)15-19-20-16(23-15)18-14(22)13-9-17-21(11(13)3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20,22) |
InChI Key |
MSWYGMBBBITCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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